

# Application Notes and Protocols for Studying Strigolactone Deficiency with TIS108

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## Compound of Interest

Compound Name: TIS108

Cat. No.: B15607597

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## Introduction

Strigolactones (SLs) are a class of plant hormones that play a crucial role in regulating various aspects of plant development, most notably shoot branching and root architecture.[1] They also mediate interactions with symbiotic arbuscular mycorrhizal fungi and parasitic weeds.[1]

Studying the effects of strigolactone deficiency is essential for understanding these fundamental biological processes and for developing strategies to improve crop yields and manage parasitic plants. **TIS108** is a potent and specific triazole-type inhibitor of strigolactone biosynthesis, making it an invaluable chemical tool for inducing and studying strigolactone deficiency in a controlled manner.[1][2] These application notes provide detailed protocols for utilizing **TIS108** to investigate strigolactone function in model plant systems.

## Mechanism of Action of TIS108

**TIS108** specifically targets and inhibits the activity of MAX1 (MORE AXILLARY GROWTH 1), a cytochrome P450 monooxygenase. MAX1 is a key enzyme in the strigolactone biosynthesis pathway, responsible for the conversion of carlactone (CL) to carlactonoic acid (CLA), a crucial step in the production of bioactive strigolactones.[2][3] By blocking this step, **TIS108** effectively reduces the endogenous levels of strigolactones, leading to phenotypes characteristic of SL-deficient mutants.

## Data Presentation: TIS108 Activity and Effects

The following tables summarize the quantitative data regarding the efficacy and phenotypic effects of **TIS108**.

Target Enzyme	Species	IC50 Value	Reference
OsMAX1-900	Oryza sativa	0.15 $\mu$ M	<a href="#">[2]</a>
OsMAX1-1400	Oryza sativa	0.02 $\mu$ M	<a href="#">[2]</a>

Plant Species	Phenotype	Effective TIS108 Concentration	Rescue Concentration (GR24)	Reference
Arabidopsis thaliana	Increased shoot branching	1 - 3 $\mu$ M (dose-dependent)	5 $\mu$ M	<a href="#">[1]</a>
Arabidopsis thaliana	Repressed root hair elongation	1 - 3 $\mu$ M	5 $\mu$ M	<a href="#">[1]</a>
Oryza sativa (Rice)	Reduced levels of 4-deoxyorobanchol and orobanchol	10 $\mu$ M	Not specified	<a href="#">[2]</a> <a href="#">[4]</a>
Olea europaea (Olive)	Increased lateral bud formation	1 - 10 $\mu$ M	Not applicable	<a href="#">[5]</a>

## Experimental Protocols

Here, we provide detailed methodologies for key experiments to study strigolactone deficiency using **TIS108**.

### Protocol 1: Arabidopsis thaliana Shoot Branching Assay on Agar Plates

This protocol describes how to induce and quantify the increased shoot branching phenotype in *Arabidopsis thaliana* by inhibiting strigolactone biosynthesis with **TIS108**.

#### Materials:

- *Arabidopsis thaliana* seeds (e.g., Col-0 ecotype)
- **TIS108** (stock solution in DMSO)
- GR24 (synthetic strigolactone analog; stock solution in acetone or DMSO)
- Murashige and Skoog (MS) medium including vitamins
- Sucrose
- Agar
- Petri dishes (100 mm)
- Sterilization solution (e.g., 70% ethanol, 1% sodium hypochlorite with 0.05% Tween 20)
- Sterile water
- Growth chamber with controlled light and temperature conditions

#### Procedure:

- Preparation of **TIS108**-containing Media:
  - Prepare sterile MS agar medium (0.8% agar, 1% sucrose, pH 5.7).
  - After autoclaving and cooling the medium to approximately 50-60°C, add **TIS108** from a stock solution to achieve final concentrations of 1 µM, 2 µM, and 3 µM. For the control, add an equivalent volume of DMSO. For rescue experiments, add 5 µM GR24 with or without **TIS108**.
  - Pour the media into sterile Petri dishes and allow them to solidify.
- Seed Sterilization and Plating:

- Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite solution with 0.05% Tween 20 for 10 minutes.
- Rinse the seeds 3-5 times with sterile water.
- Resuspend the seeds in sterile 0.1% agar solution and store at 4°C for 2-3 days for stratification.
- Aseptically sow the stratified seeds onto the prepared MS plates.
- Plant Growth and Phenotypic Analysis:
  - Place the plates vertically in a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C.
  - Grow the plants for 4-6 weeks.
  - Quantify the number of rosette branches that are longer than 5 mm.

#### Expected Results:

Plants treated with **TIS108** are expected to exhibit a dose-dependent increase in the number of rosette branches compared to the control. The branching phenotype in **TIS108**-treated plants should be rescued (reduced) by the co-application of GR24.

## Protocol 2: Arabidopsis thaliana Root Hair Elongation Assay

This protocol details the method to observe and quantify the effect of **TIS108** on root hair elongation in Arabidopsis thaliana.

#### Materials:

- Same as Protocol 1.

#### Procedure:

- Media Preparation and Seed Plating:

- Follow steps 1 and 2 from Protocol 1 to prepare media with different concentrations of **TIS108** and to plate the sterilized seeds.
- Plant Growth and Imaging:
  - Place the plates vertically in a growth chamber.
  - After 5-7 days of growth, carefully remove the seedlings from the agar plates.
  - Mount the seedlings on a microscope slide with a drop of water.
  - Observe the root hairs under a light microscope.
- Quantification of Root Hair Length:
  - Capture images of the root hair zone.
  - Use image analysis software (e.g., ImageJ) to measure the length of at least 20 root hairs per seedling from the point of emergence to the tip.

#### Expected Results:

Seedlings grown on **TIS108**-containing media will show a significant reduction in root hair length compared to the control. This phenotype should be rescued by the addition of GR24.

## Protocol 3: Hydroponic Culture of Rice for TIS108 Treatment

This protocol outlines the procedure for growing rice hydroponically and treating it with **TIS108** to study strigolactone deficiency.

#### Materials:

- Rice seeds (*Oryza sativa*)
- **TIS108** (stock solution in DMSO)
- Hydroponic nutrient solution (e.g., half-strength Hoagland solution)

- Sterilization solution (e.g., 2.5% sodium hypochlorite)
- Sterile water
- Germination medium (e.g., 0.6% agar in water)
- Glass vials or other suitable containers for hydroponics
- Growth chamber

Procedure:

- Seed Sterilization and Germination:
  - Sterilize rice seeds in 2.5% sodium hypochlorite for 30 minutes and rinse thoroughly with sterile water.
  - Germinate the seeds on a sterile agar-based medium in the dark at 28°C for 2-3 days.
- Transfer to Hydroponic System:
  - Prepare the hydroponic nutrient solution and dispense it into sterile glass vials.
  - Carefully transfer the germinated seedlings to the hydroponic setup, ensuring the roots are submerged in the solution.
- **TIS108** Treatment:
  - After the seedlings are established (approximately 7-10 days), add **TIS108** to the hydroponic solution to a final concentration of 10  $\mu$ M. Add an equivalent amount of DMSO to the control group.
  - Replenish the nutrient solution with the respective treatments every 3-4 days.
- Phenotypic and Molecular Analysis:
  - Grow the plants for an additional 2-4 weeks.
  - Observe and quantify phenotypes such as tiller number.

- Harvest root and shoot tissues for strigolactone quantification (Protocol 4) and gene expression analysis (Protocol 5).

Expected Results:

**TIS108**-treated rice plants may show an increased number of tillers. A significant reduction in the levels of endogenous strigolactones is expected in the treated plants.

## Protocol 4: Quantification of Strigolactones by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of strigolactones from plant tissues treated with **TIS108**.

Materials:

- Plant tissue (roots, shoots, or root exudates)
- Liquid nitrogen
- Extraction solvent (e.g., ethyl acetate)
- Internal standard (e.g., d6-GR24)
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- LC-MS/MS system

Procedure:

- Sample Collection and Extraction:
  - Harvest plant tissue, flash-freeze in liquid nitrogen, and grind to a fine powder.
  - For root exudates, collect the hydroponic solution.
  - Add a known amount of internal standard to the sample.

- Extract the strigolactones with an appropriate organic solvent (e.g., ethyl acetate).
- Purification:
  - Evaporate the organic solvent and redissolve the residue in a suitable solvent.
  - Purify the extract using SPE cartridges to remove interfering compounds.
- LC-MS/MS Analysis:
  - Inject the purified sample into an LC-MS/MS system.
  - Separate the different strigolactone species using a suitable liquid chromatography method.
  - Detect and quantify the strigolactones using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

#### Expected Results:

A significant reduction in the levels of endogenous strigolactones (e.g., orobanchol, 4-deoxyorobanchol) in **TIS108**-treated samples compared to the control.

## Protocol 5: Gene Expression Analysis by qRT-PCR

This protocol describes how to analyze the expression of strigolactone biosynthesis and signaling genes in response to **TIS108** treatment.

#### Materials:

- Plant tissue (e.g., roots)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix



- Gene-specific primers for target genes (e.g., MAX3, MAX4 in Arabidopsis) and a reference gene (e.g., Actin or Ubiquitin)
- qPCR instrument

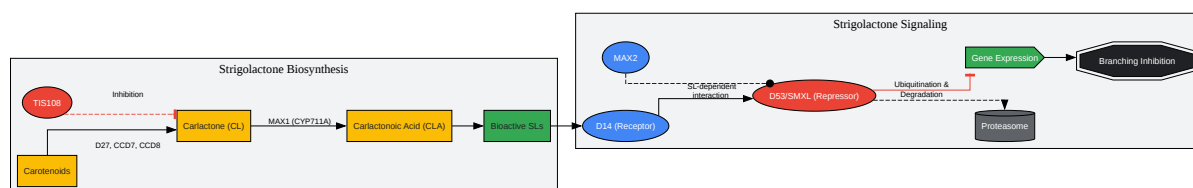
#### Procedure:

- RNA Extraction and cDNA Synthesis:
  - Extract total RNA from control and **TIS108**-treated plant tissues using a commercial kit.
  - Synthesize first-strand cDNA from the purified RNA.
- Quantitative Real-Time PCR (qRT-PCR):
  - Set up the qRT-PCR reactions using the cDNA, gene-specific primers, and qPCR master mix.
  - Perform the PCR in a real-time PCR cycler.
- Data Analysis:
  - Calculate the relative expression levels of the target genes using the  $\Delta\Delta C_t$  method, normalizing to the expression of the reference gene.

#### Expected Results:

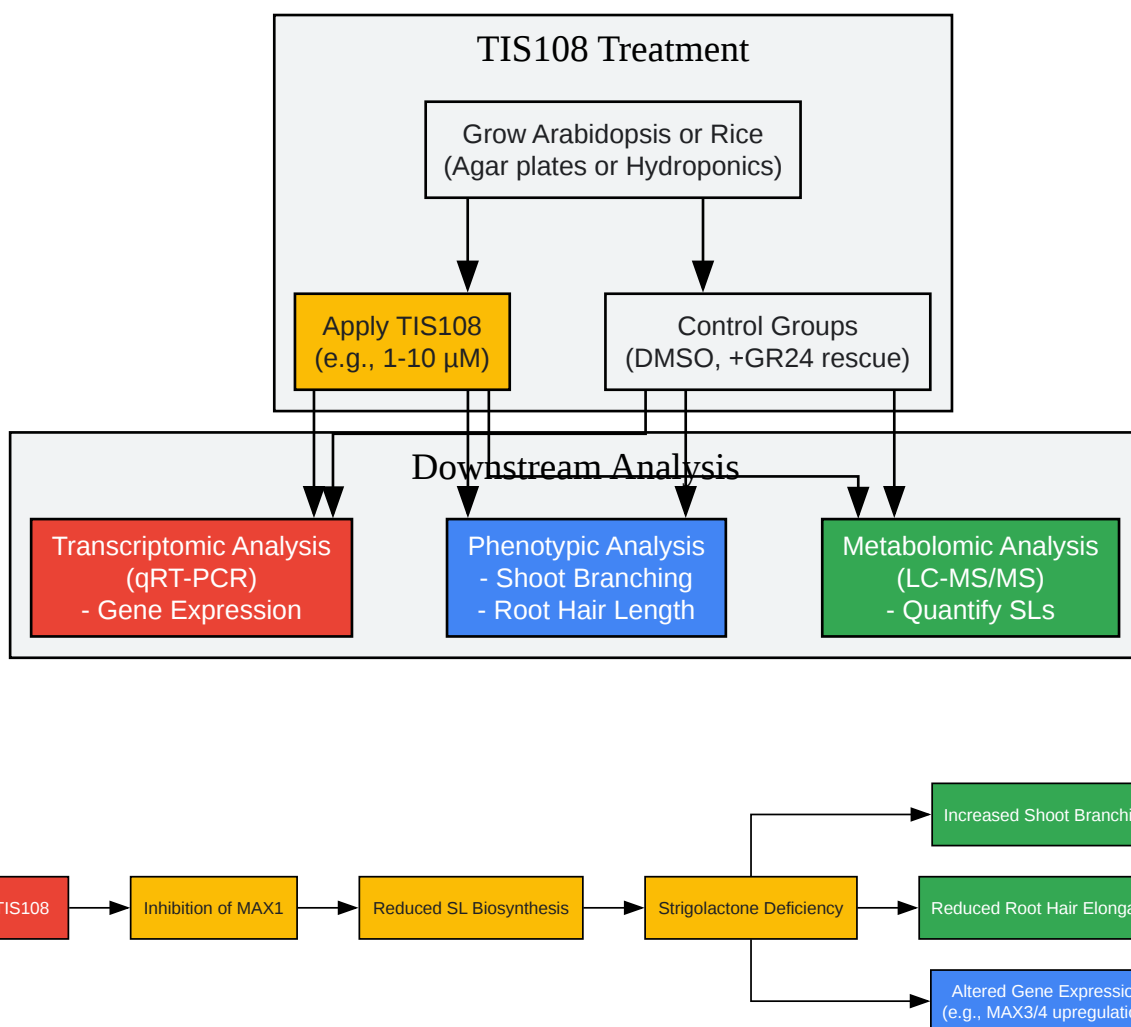
An upregulation of strigolactone biosynthesis genes (e.g., MAX3, MAX4) in **TIS108**-treated plants due to a feedback mechanism resulting from strigolactone deficiency.[\[1\]](#)

## Visualizations



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Caption: Strigolactone biosynthesis and signaling pathway, and the inhibitory action of **TIS108**.



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